2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a benzamide moiety, and a tetrahydrobenzisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-nitrophenyl derivative.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amide coupling reaction between the benzisoxazole derivative and a benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, acids, and bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: shares structural similarities with other benzamide derivatives and benzisoxazole compounds.
Uniqueness
- The unique combination of the butoxy group, benzamide moiety, and tetrahydrobenzisoxazole ring in this compound distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-3-4-11-23-17-8-6-5-7-14(17)18(22)20-19-15-12-13(2)9-10-16(15)21-24-19/h5-8,13H,3-4,9-12H2,1-2H3,(H,20,22) |
InChI Key |
VRNKCVUKILSALT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=C3CC(CCC3=NO2)C |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=C3CC(CCC3=NO2)C |
Origin of Product |
United States |
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